Cas no 2229262-41-1 (4-(3-ethynylphenoxy)piperidine)

4-(3-Ethynylphenoxy)piperidine is a versatile intermediate in organic synthesis, particularly valued for its piperidine core and ethynylphenoxy functional group. The compound’s structural features enable its use in cross-coupling reactions, such as Sonogashira or click chemistry, facilitating the construction of complex molecular architectures. Its piperidine moiety offers potential for further derivatization, making it useful in pharmaceutical and agrochemical research. The ethynyl group provides a reactive handle for alkyne-based transformations, enhancing its utility in materials science and medicinal chemistry. This compound is typically handled under inert conditions due to its terminal alkyne reactivity. High purity grades are available to meet rigorous research and industrial application standards.
4-(3-ethynylphenoxy)piperidine structure
2229262-41-1 structure
Product Name:4-(3-ethynylphenoxy)piperidine
CAS No:2229262-41-1
MF:C13H15NO
MW:201.264303445816
CID:5860912
PubChem ID:165638739
Update Time:2025-05-24

4-(3-ethynylphenoxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-ethynylphenoxy)piperidine
    • EN300-1755707
    • 2229262-41-1
    • Inchi: 1S/C13H15NO/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12/h1,3-5,10,12,14H,6-9H2
    • InChI Key: WOLAOLSPMKZNEA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C#C)C=1)C1CCNCC1

Computed Properties

  • Exact Mass: 201.115364102g/mol
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 21.3Ų

4-(3-ethynylphenoxy)piperidine Pricemore >>

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Additional information on 4-(3-ethynylphenoxy)piperidine

Recent Advances in the Study of 4-(3-ethynylphenoxy)piperidine (CAS: 2229262-41-1) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-ethynylphenoxy)piperidine (CAS: 2229262-41-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of 4-(3-ethynylphenoxy)piperidine as a versatile scaffold in medicinal chemistry. Its piperidine core, combined with the ethynylphenoxy moiety, offers a promising platform for the development of novel bioactive molecules. Researchers have successfully synthesized derivatives of this compound, demonstrating its adaptability for various chemical modifications. These modifications have been explored to enhance its pharmacokinetic properties, such as solubility, stability, and bioavailability, which are critical for drug development.

In terms of biological activity, 4-(3-ethynylphenoxy)piperidine has shown promising results in preclinical studies. It has been investigated for its potential as an inhibitor of specific enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. For instance, recent findings suggest that this compound exhibits moderate to high affinity for certain G-protein-coupled receptors (GPCRs), making it a candidate for further optimization in drug discovery programs. Additionally, its ability to modulate key signaling pathways has been demonstrated in vitro and in vivo, providing a foundation for future therapeutic applications.

The mechanistic insights into the action of 4-(3-ethynylphenoxy)piperidine have been elucidated through advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking studies. These studies have revealed the compound's binding modes and interactions with target proteins, offering valuable information for structure-activity relationship (SAR) analyses. Such detailed understanding is crucial for the rational design of more potent and selective analogs.

Despite these promising developments, challenges remain in the translation of 4-(3-ethynylphenoxy)piperidine into clinical applications. Issues such as metabolic stability, potential toxicity, and off-target effects need to be addressed through further research. However, the compound's modular structure provides ample opportunities for optimization, and ongoing studies are focused on overcoming these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progress in this area.

In conclusion, 4-(3-ethynylphenoxy)piperidine (CAS: 2229262-41-1) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activities, make it a valuable subject of ongoing research. Future studies will likely focus on refining its properties and exploring its therapeutic potential in greater depth. This research brief underscores the importance of continued investigation into this compound and its derivatives, which may pave the way for novel treatments in various medical fields.

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